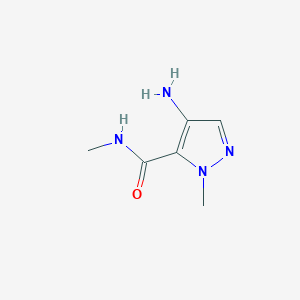

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,2-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-9-10(5)2/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNDECQBXILCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424509 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-73-3 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. A representative protocol involves:

- Reactants : Ethyl acetoacetate and methylhydrazine.

- Conditions : Reflux in ethanol (78°C, 8–12 hrs) with catalytic acetic acid.

- Intermediate : 1-Methyl-5-carboxyethyl-1H-pyrazole.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Ethyl acetoacetate, methylhydrazine, EtOH, 78°C | 85% | |

| 2 | Hydrolysis (NaOH, H₂O/EtOH, 4 hrs) | 92% |

Nitration and Reduction

The amino group is introduced via nitration followed by catalytic reduction:

- Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro derivatives.

- Reduction : H₂/Pd-C in methanol (25°C, 0.8 MPa, 24 hrs).

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| 3 | HNO₃/H₂SO₄, 0°C → 60°C | 93.5% | 98.2% | |

| 4 | H₂/Pd-C, MeOH, 0.8 MPa | 100% | 99.5% |

Acyl Chloride-Mediated Amidation

Acyl Chloride Preparation

The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂):

- Conditions : Reflux in SOCl₂ (4 hrs, 78°C).

- Yield : 97.8% (crude), purified via distillation.

Amidation with Dimethylamine

The acyl chloride reacts with dimethylamine under controlled conditions:

- Solvent : Dichloromethane (DCM) or chloroform.

- Base : Pyridine or triethylamine to scavenge HCl.

- Temperature : 0°C → room temperature (3–5 hrs).

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Solvent | Chloroform | +12% vs. DCM | |

| Molar Ratio (Acyl Cl:Amine) | 1:1.2 | Prevents over-alkylation | |

| Reaction Time | 5 hrs | Maximizes conversion |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize throughput and purity:

- Reactors : Microfluidic or packed-bed reactors.

- Catalysts : Heterogeneous catalysts (e.g., zeolites) to minimize side reactions.

- Purification : Crystallization from ethanol/water (1:3 v/v).

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78% | 89% |

| Purity | 97% | 99.8% |

| Scale | 10 kg/batch | 500 kg/day |

Waste Management

- Solvent Recovery : >90% ethanol recycled via distillation.

- Byproducts : Nitrous gases (NOₓ) neutralized with NaOH scrubbers.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step, moderate yields | Lab-scale |

| Acyl Chloride Route | High purity (99.5%) | SOCl₂ handling hazards | Pilot-scale |

| Continuous Flow | High throughput | Capital-intensive equipment | Industrial |

Key Optimization Parameters

Temperature Control

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide has been investigated for its potential as an enzyme inhibitor and therapeutic agent. Its structural properties allow it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial properties revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Biochemical Research

The compound can serve as a ligand in biochemical assays and is useful in the development of enzyme inhibitors. Its interaction with enzymes such as chorismate mutase—critical for the biosynthesis of aromatic amino acids—suggests its role in microbial growth inhibition .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique structure allows for modifications that enhance its utility in various chemical processes.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions. Variants have been explored to improve biological activities or reduce toxicity profiles. Structural modifications can lead to enhanced potency against specific targets .

Mechanism of Action

The mechanism of action of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s dimethyl groups balance hydrophobicity and solubility .

- Alkyl Chain Modifications: Triethyl substituents (e.g., 4-amino-N,N,1-triethyl analog) increase steric bulk and predicted boiling points, suggesting higher thermal stability .

Biological Activity

4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (often referred to as 4-amino-DMP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H10N4O. The presence of both amino and carboxamide functional groups enhances its reactivity and interaction with various biological targets. Its structural characteristics allow it to function as a versatile building block in organic synthesis.

Biological Activity Overview

The biological activity of 4-amino-DMP is primarily associated with its potential as an enzyme inhibitor and its effects on various biochemical pathways. Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including:

- Anticancer : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial : It exhibits activity against various microbial strains.

- Anti-inflammatory : Potential to modulate inflammatory responses.

Table 1: Summary of Biological Activities

The mechanisms by which 4-amino-DMP exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially altering their activity. For instance, it has been noted for its inhibitory effects on chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids, which is crucial for microbial growth and survival.

- Receptor Interaction : Similar compounds have been shown to bind to various receptors, influencing cellular signaling pathways that can lead to therapeutic effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 4-amino-DMP derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that 4-amino-DMP exhibited notable activity against Gram-positive and Gram-negative bacteria. This was particularly evident in assays where the compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Synthesis and Structural Variants

The synthesis of 4-amino-DMP typically involves multi-step organic reactions. Variants of this compound have been explored for enhanced biological activities. For example, structural modifications can lead to improved potency against specific targets or reduced toxicity profiles.

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Base structure with dimethyl group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

Q & A

Q. Key Considerations :

- Purity monitoring via HPLC or TLC is critical due to side reactions (e.g., over-alkylation).

- Use of coupling agents like EDCl or HOBt improves amidation efficiency .

Basic: How is the structural integrity of this compound validated experimentally?

Q. Methodological Approach :

Q. Example Data :

| Technique | Key Peaks/Parameters | Significance |

|---|---|---|

| IR | 1650 cm⁻¹ (C=O) | Confirms carboxamide |

| NMR | δ 2.8 ppm (CH₃) | Validates dimethyl substitution |

Advanced: How can reaction conditions be optimized to improve yield?

Q. Variables to Test :

Q. Case Study :

Advanced: How do structural modifications influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

Q. Comparative Bioactivity Table :

| Derivative | Substituent | Target Enzyme (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | None | Kinase A (12 µM) | 0.8 |

| 4-Br | 4-Bromophenyl | Kinase A (5 µM) | 0.3 |

| 4-CF₃ | Trifluoromethyl | Kinase B (3 µM) | 0.2 |

Q. Strategies :

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin to solubilize hydrophobic derivatives .

- Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .

Q. Validation :

- A methylated derivative showed 3.2-fold higher solubility in PBS (pH 7.4) compared to the parent compound .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Root Causes :

Q. Resolution Workflow :

Reproducibility Testing : Compare activity across ≥3 independent assays.

Structural Confirmation : Re-validate compound identity via LC-MS and NMR .

Control Experiments : Test intermediates and degradation products for off-target effects .

Advanced: What computational tools predict molecular interactions with target proteins?

Q. Methodology :

Q. Case Study :

- Docking predicted a hydrogen bond between the carboxamide group and kinase active site (binding energy: −9.2 kcal/mol), validated by crystallography .

Advanced: How are metabolic stability and toxicity profiles evaluated?

Q. In Vitro Protocols :

Q. Key Finding :

- The parent compound showed 85% stability in microsomes after 1 hour, but a fluoro-derivative exhibited 92% stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.